2-bromo-1-N-methylbenzene-1,4-diamine
Overview
Description
2-Bromo-1-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, with a bromine atom at the 2 position and a methyl group attached to one of the amino groups. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Mode of Action
It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This could potentially be a part of the mechanism of action of 2-Bromo-1-N-methylbenzene-1,4-diamine.
Action Environment
It is known that the compound should be stored in a refrigerated environment , indicating that temperature could potentially affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-bromo-1-N-methylbenzene-1,4-diamine involves the reaction of benzene-1,4-diamine with bromine and methyl iodide. The reaction typically occurs under controlled conditions to ensure the selective bromination and methylation of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial bromination of benzene derivatives followed by methylation under specific conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the amino groups .
Scientific Research Applications
2-Bromo-1-N-methylbenzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N1,N1-dimethylbenzene-1,4-diamine: Similar structure but with an additional methyl group on the amino nitrogen.
4-Bromo-2-methylaminoaniline: Another derivative with a different substitution pattern.
2-Bromo-1,4-dimethylbenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-1-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which provides distinct reactivity and applications in various fields. Its combination of bromine and amino groups allows for versatile chemical modifications and interactions, making it valuable in research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-N-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOXYXBFSONQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248092-75-2 | |
Record name | 2-bromo-1-N-methylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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